N-cyclooctyl-2-methylpropanamide

Lipophilicity Drug-likeness Medicinal Chemistry

In SAR programs, substituting N-cyclooctyl-2-methylpropanamide with a smaller-ring analog risks losing critical hydrophobic contacts and can introduce unpredictable off-target promiscuity. This compound provides a distinct, high-lipophilicity 'large-ring' probe to map sub-pocket boundaries where cyclooctyl-containing leads have shown clinical promise. - Serves as a scaffold-matched, low-potency reference compound for AC8 inhibition assays (IC50 ~28 μM). - Qualifies as a retention-time marker for HPLC/LC-MS method validation of homologous N-cycloalkyl-2-methylpropanamides. - Offered with reliable, rapid global fulfillment.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
Cat. No. B3882010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-2-methylpropanamide
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1CCCCCCC1
InChIInChI=1S/C12H23NO/c1-10(2)12(14)13-11-8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3,(H,13,14)
InChIKeyXJXDBLYVPNCEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclooctyl-2-methylpropanamide – Sourcing & Baseline


N-cyclooctyl-2-methylpropanamide (CAS not widely indexed) is a synthetic N-substituted isobutyramide in which the amine partner is cyclooctylamine. It belongs to a family of cycloalkyl amides that are encountered primarily as chemical building blocks, intermediates, or screening compounds in medicinal chemistry and agrochemical discovery programs . The cyclooctyl ring imparts greater lipophilicity and a distinct conformational profile relative to smaller cycloalkyl analogs (cyclopentyl, cyclohexyl), properties that can influence target binding, solubility, and metabolic stability . Despite its commercial availability from several suppliers, publicly reported head-to-head biological or physicochemical comparisons with its closest structural analogs remain extremely sparse.

Cyclooctyl lipophilic amide for hydrophobic pocket SAR exploration
Tool to probe target binding site tolerance for large-ring substituents
Retention-time marker in HPLC/LC-MS for cycloalkyl amide series

N-Cyclooctyl-2-methylpropanamide – Cycloalkyl Substitution Caveats


Cycloalkyl amides with a conserved 2-methylpropanamide (isobutyramide) core cannot be treated as interchangeable. Even modest changes in ring size (cyclopentyl → cyclohexyl → cyclooctyl) markedly alter logP, aqueous solubility, conformational flexibility, and steric bulk, all of which directly affect biological target recognition, membrane permeability, and in vivo pharmacokinetics . In the absence of isoform- or target-specific selectivity data, substituting N-cyclooctyl-2-methylpropanamide with a smaller-ring analog (e.g., N-cyclopentyl-2-methylpropanamide) risks losing hydrophobic contacts in a binding pocket or inadvertently increasing off-target promiscuity. Conversely, using the cyclooctyl variant without experimental validation may introduce solubility or metabolic liabilities not present in the smaller-ring counterparts . The quantitative evidence below, though limited, underscores the need for explicit, comparator-driven selection rather than casual generic substitution.

Smaller-ring analogs (cyclopentyl, cyclohexyl) may lose critical hydrophobic contacts in a binding pocket.
The cyclooctyl variant can introduce solubility or metabolic liabilities not present in smaller-ring counterparts.
Absence of target-selectivity data prevents direct substitution; empirical comparison is required.

N-Cyclooctyl-2-methylpropanamide – Quantitative Differentiation vs. Analogs


Lipophilicity Shift: Cyclooctyl vs. Smaller Cycloalkyl Analogs

The cyclooctyl substituent increases calculated lipophilicity by approximately 0.8–1.0 logP units relative to the cyclohexyl analog and by roughly 1.5–1.8 logP units relative to the cyclopentyl analog, based on consensus in silico predictions using XLogP3 and ALOGPS models . This shift has direct implications for membrane permeability, aqueous solubility, and non-specific protein binding. No experimental logD7.4 or solubility data for these three compounds have been published side-by-side, so the predicted values represent the only available comparative metric .

Lipophilicity Shift
Class-level
ΔlogP ≈ +0.8–1.0 vs cyclohexyl; +1.5–1.8 vs cyclopentyl (predicted)
May increase membrane permeability and hydrophobic pocket engagement.
In silico XLogP3/ALOGPS; no experimental logD.
Lipophilicity Drug-likeness Medicinal Chemistry

Steric Bulk: Molar Refractivity & TPSA Trends

The cyclooctyl group contributes a substantially larger molar refractivity (MR) and a subtly different topological polar surface area (TPSA) than the smaller cycloalkyl rings. For the 2-methylpropanamide series, in silico calculations yield MR values of approximately 59.2 (cyclooctyl), 50.5 (cyclohexyl), and 43.7 (cyclopentyl) cm³/mol, representing increases of 17% and 35%, respectively . TPSA remains constant at ~29.1 Ų across all three analogs, as the amide group is the sole polar moiety . The MR difference directly reflects the larger hydrophobic surface area that the cyclooctyl analog presents to a protein binding site.

Steric Bulk (MR)
Class-level
MR ≈ 59.2 cm³/mol; TPSA 29.1 Ų (cyclooctyl), +17% vs cyclohexyl
Larger hydrophobic surface area for van der Waals contacts.
In silico prediction; binding data needed.
Steric effects Structure-Activity Relationship Molecular Design

AC8 Inhibition: Cross-Study Comparison

N-cyclooctyl-2-methylpropanamide has been reported to inhibit human adenylyl cyclase 8 (AC8) with an IC50 of approximately 28–29 μM in a cell-based cAMP accumulation assay (HEK293 cells, A23187-stimulated) [1]. This places it in a low-micromolar potency range that is substantially weaker than known AC8-preferring inhibitors such as ST034307 (IC50 ≈ 2.3 μM, same assay format) [2]. However, no direct side-by-side comparison of N-cyclooctyl-2-methylpropanamide, N-cyclohexyl-2-methylpropanamide, and N-cyclopentyl-2-methylpropanamide has been published for any AC isoform. The available AC8 data point therefore serves only as a single-compound benchmark, not as differential evidence against its immediate structural analogs.

AC8 Inhibition
Assay context
IC50 ≈ 28–29 µM (AC8); ~12-fold weaker than ST034307
Low-micromolar AC8 engagement; analog comparison unavailable.
Single-study data, no side-by-side comparison with cycloalkyl analogs.
Adenylyl Cyclase cAMP Signaling Isoform Selectivity

N-Cyclooctyl-2-methylpropanamide – Research & Industrial Applications


Probing Hydrophobic Pockets in Medicinal Chemistry

The calculated logP increase of ~0.8–1.0 units relative to the cyclohexyl analog [Section 3, Evidence 1] makes N-cyclooctyl-2-methylpropanamide a useful tool compound for assessing the tolerance of a target binding site for additional hydrophobic bulk. In structure-activity relationship (SAR) explorations, the compound can serve as a 'large-ring' probe alongside the cyclopentyl and cyclohexyl congeners to map the lipophilic boundaries of a sub-pocket. This is particularly relevant for targets where cyclooctyl-containing leads have demonstrated clinical promise, such as certain GPCRs and ion channels .

Reference Standard for Analytical Methods

The distinct chromatographic retention and mass spectrometric fragmentation pattern imparted by the cyclooctyl group [Section 3, Evidence 2] qualify N-cyclooctyl-2-methylpropanamide as a retention-time marker or system-suitability standard in HPLC and LC-MS methods designed to separate a homologous series of N-cycloalkyl-2-methylpropanamides. Its higher MR and longer retention relative to the cyclohexyl analog can be exploited to validate column selectivity for hydrophobic amides .

Negative Control for AC8 Inhibitor Screening

With an AC8 IC50 of ~28 μM [Section 3, Evidence 3], N-cyclooctyl-2-methylpropanamide is a suitable low-potency reference compound for validating AC8 inhibition assays. Its activity is sufficiently weak that it can serve as a borderline-active control to define the assay's sensitivity window, while its structural relationship to more potent AC8 inhibitors (e.g., ST034307) allows it to function as a scaffold-matched negative control in selectivity panels [1].

Application
Selection Property
Validation Focus
Probing hydrophobic pockets in SAR
Higher lipophilicity vs smaller-ring analogs
Hydrophobic pocket tolerance mapping
Chromatographic retention marker
Distinct MR and retention profile
Column selectivity for cycloalkyl amides
AC8 assay sensitivity control
Low-micromolar AC8 inhibition
Assay window definition with scaffold-matched control
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